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Introduction

N-Benzyl-1,3,2-benzodithiazole S-oxide is a heterocyclic compound belonging to the broader
class of benzothiazole derivatives, which are of significant interest in medicinal chemistry due
to their diverse pharmacological activities. While direct studies on N-Benzyl-1,3,2-
benzodithiazole S-oxide are limited, this document extrapolates its potential applications
based on the known biological activities of the 1,3,2-benzodithiazole S-oxide core and the
influence of N-benzylation on related heterocyclic systems. The core structure has
demonstrated notable antifungal properties, and the broader benzothiazole class exhibits a
wide range of bioactivities including anticancer, anti-inflammatory, and antimicrobial effects.[1]
[2][3] The addition of an N-benzyl group can modulate the compound's lipophilicity, metabolic
stability, and interaction with biological targets, potentially enhancing its therapeutic profile.[4]

Disclaimer: The information presented herein is a synthesis of data from related compounds
and should be considered as a guide for research and development. The specific biological
activities and optimal protocols for N-Benzyl-1,3,2-benzodithiazole S-oxide must be
determined experimentally.
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Potential Therapeutic Applications
Antifungal Activity

The 1,3,2-benzodithiazole S-oxide scaffold has been shown to possess in vitro antifungal
activity against various strains of Candida.[5] The N-benzyl substituent may enhance this
activity by increasing the compound's ability to penetrate fungal cell membranes.

Mechanism of Action (Hypothesized): Many azole-based antifungal agents act by inhibiting the
enzyme lanosterol 14a-demethylase (CYP51), which is crucial for the biosynthesis of
ergosterol, a vital component of the fungal cell membrane.[6] It is plausible that N-Benzyl-
1,3,2-benzodithiazole S-oxide could act via a similar mechanism. Disruption of ergosterol
synthesis leads to increased membrane permeability and ultimately, fungal cell death.
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Hypothesized antifungal mechanism of action.

Anticancer Activity

Benzothiazole derivatives are well-documented as potent anticancer agents, exhibiting activity
against a variety of cancer cell lines.[7][8] The proposed mechanism for some derivatives
involves the inhibition of key signaling pathways implicated in cancer cell proliferation and
survival, such as the NF-kB pathway.[5] The N-benzyl group may enhance the binding affinity
of the compound to specific protein targets within these pathways.
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Mechanism of Action (Hypothesized): N-Benzyl-1,3,2-benzodithiazole S-oxide may exert its
anticancer effects by inhibiting the activation of the NF-kB signaling pathway.[5] By preventing
the translocation of NF-kB into the nucleus, the compound could downregulate the expression
of pro-inflammatory and pro-survival genes, such as those for COX-2 and iNOS, leading to
apoptosis of cancer cells.[5]
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Hypothesized anticancer signaling pathway.
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Quantitative Data

The following tables summarize the biological activity of the parent 1,3,2-benzodithiazole S-
oxide and representative N-benzylated benzothiazole derivatives against various fungal strains

and cancer cell lines.

Table 1: Antifungal Activity of 1,3,2-Benzodithiazole S-oxide Analogs

Compound Fungal Strain MIC (pg/mL) Reference
1,3,2-Benzodithiazole ] ]
) Candida albicans 1.95-7.81 [9]
S-oxide
Chloro-substituted
Candida krusei 1.95 [9]
analog
Methoxy-substituted ]
Candida glabrata > 250 [9]

analog

Table 2: Anticancer Activity of Representative Benzothiazole Derivatives
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Compound Cancer Cell Line ICs0 (M) Reference

2-substituted
benzothiazole HepG2 (Liver) 38.54 (48h) [5]
(Compound A)

2-substituted
benzothiazole HepG2 (Liver) 29.63 (48h) [5]
(Compound B)

Benzothiazole

o PANC-1 (Pancreatic) 27 [1]
derivative (4a)
Benzothiazole )
o PANC-1 (Pancreatic) 35 [1]
derivative (4b)
Benzothiazole- )
C6 (Glioblastoma) 0.03 [10]
acylhydrazone (4d)
Benzothiazole-
A549 (Lung) 0.03 [10]
acylhydrazone (4e)
Naphthalimide-
] HT-29 (Colon) 3.72 [8]
benzothiazole (66)
Naphthalimide-
HT-29 (Colon) 3.47 [8]

benzothiazole (67)

Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-1,3,2-benzodithiazole
S-oxide

This protocol is a proposed multi-step synthesis based on established methods for the
synthesis of the 1,3,2-benzodithiazole S-oxide core and subsequent N-alkylation of related
heterocyclic systems.
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Step 1: Synthesis of 1,3,2-Benzodithiazole S-oxide
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Step 2: N-Benzylation
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Proposed synthesis workflow.
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Step 1: Synthesis of 1,3,2-Benzodithiazole S-oxide (Adapted from related syntheses)

Materials: 2-Aminothiophenol, Thionyl chloride (SOCI2), dry toluene, and an inert atmosphere
setup (e.g., nitrogen or argon).

Procedure: a. In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, dissolve 2-aminothiophenol (1 equivalent) in dry toluene under an inert atmosphere.
b. Cool the solution in an ice bath and add thionyl chloride (1.1 equivalents) dropwise with
vigorous stirring. c. After the addition is complete, remove the ice bath and heat the reaction
mixture to reflux for 4-6 hours. d. Monitor the reaction progress by Thin Layer
Chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature
and remove the solvent under reduced pressure. f. Purify the crude product by column
chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate
gradient) to obtain pure 1,3,2-benzodithiazole S-oxide. g. Characterize the product using *H
NMR, 8C NMR, and Mass Spectrometry.

Step 2: N-Benzylation of 1,3,2-Benzodithiazole S-oxide (A general protocol for N-alkylation)

Materials: 1,3,2-Benzodithiazole S-oxide, Benzyl bromide, Potassium carbonate (K2COs) or
Sodium hydride (NaH), and dry Dimethylformamide (DMF) or acetonitrile.

Procedure: a. To a solution of 1,3,2-benzodithiazole S-oxide (1 equivalent) in dry DMF, add
potassium carbonate (1.5 equivalents). b. Stir the mixture at room temperature for 30
minutes. c. Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture. d.
Continue stirring at room temperature or heat gently (e.g., 50-60 °C) for 6-12 hours,
monitoring the reaction by TLC. e. After completion, pour the reaction mixture into ice-cold
water and extract with a suitable organic solvent (e.g., ethyl acetate). f. Combine the organic
layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced
pressure. g. Purify the crude product by column chromatography on silica gel to yield N-
Benzyl-1,3,2-benzodithiazole S-oxide. h. Confirm the structure of the final product by *H
NMR, 3C NMR, Mass Spectrometry, and IR spectroscopy.

Protocol 2: In Vitro Antifungal Susceptibility Testing
(Broth Microdilution Assay)
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This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for
antifungal susceptibility testing of yeasts.

o Materials: N-Benzyl-1,3,2-benzodithiazole S-oxide, fungal strains (e.g., Candida albicans,
Candida krusei), RPMI-1640 medium, 96-well microtiter plates, spectrophotometer.

e Procedure: a. Prepare a stock solution of the test compound in Dimethyl sulfoxide (DMSO).
b. Prepare serial twofold dilutions of the compound in RPMI-1640 medium in a 96-well plate.
c. Prepare a fungal inoculum and adjust the concentration to approximately 0.5-2.5 x 103
cells/mL in RPMI-1640. d. Add the fungal inoculum to each well of the microtiter plate. e.
Include positive (fungal inoculum without compound) and negative (medium only) controls. f.
Incubate the plates at 35 °C for 24-48 hours. g. Determine the Minimum Inhibitory
Concentration (MIC) as the lowest concentration of the compound that causes a significant
inhibition of fungal growth compared to the positive control, which can be assessed visually
or by measuring the optical density at a specific wavelength.

Protocol 3: In Vitro Anticancer Activity Assay (MTT
Assay)

This protocol is a standard colorimetric assay for assessing cell viability.

o Materials: N-Benzyl-1,3,2-benzodithiazole S-oxide, cancer cell line (e.g., HepG2, PANC-1),
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS)
and antibiotics, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), DMSO,
96-well plates, multi-well plate reader.

e Procedure: a. Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well
and incubate for 24 hours to allow for cell attachment. b. Prepare various concentrations of
the test compound in the culture medium. c. Replace the medium in the wells with the
medium containing the different concentrations of the compound and incubate for 24, 48, or
72 hours. d. After the incubation period, add MTT solution to each well and incubate for
another 4 hours. e. Remove the medium and add DMSO to dissolve the formazan crystals. f.
Measure the absorbance at a wavelength of 570 nm using a microplate reader. g. Calculate
the cell viability as a percentage of the control (untreated cells) and determine the ICso value
(the concentration of the compound that inhibits 50% of cell growth).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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